2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide
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Overview
Description
2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide typically involves multiple steps, starting with the preparation of the isoquinoline and morpholine derivatives. One common method involves the reaction of isoquinoline with a sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 4-(morpholin-4-yl)phenyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoquinoline or morpholine rings.
Substitution: Various substituents can be introduced to the isoquinoline or morpholine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the isoquinoline or morpholine rings.
Scientific Research Applications
2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-2-[4-(morpholin-4-yl)phenyl]butan-1-one
- 4-Amino isoquinolin-1(2H)-ones
- 1-Phenyl-1H-pyrazole-4-yl derivatives
Uniqueness
2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide stands out due to its unique combination of an isoquinoline ring, a morpholine ring, and a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c25-20(15-27-21-19-4-2-1-3-16(19)9-10-22-21)23-17-5-7-18(8-6-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
InChI Key |
DNQNUBRDFSBIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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